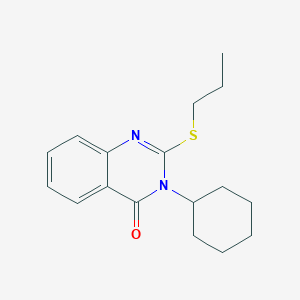![molecular formula C23H19ClN2O3 B11640526 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-氯-3-(5-甲基-1,3-苯并恶唑-2-基)苯基]-2-(4-甲基苯氧基)乙酰胺是一种复杂的有机化合物,属于苯并恶唑类。 苯并恶唑衍生物以其多样的生物活性而闻名,包括抗菌、抗真菌和抗癌特性 。该化合物凭借其独特的结构,在各个科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
N-[4-氯-3-(5-甲基-1,3-苯并恶唑-2-基)苯基]-2-(4-甲基苯氧基)乙酰胺的合成通常涉及在特定反应条件下将2-氨基苯酚与适当的醛或酮进行环化。 一种常用的方法是使用BF3·Et2O催化剂,在回流条件下以1,4-二恶烷为溶剂 。根据所使用的特定条件和试剂,反应产率可能在45-60%之间变化。
工业生产方法
苯并恶唑衍生物的工业生产通常采用可扩展且高效的合成路线。 这些方法可能包括使用金属催化剂、纳米催化剂或离子液体催化剂来提高反应效率和产率 。催化剂和反应条件的选择对于优化生产过程至关重要。
化学反应分析
反应类型
N-[4-氯-3-(5-甲基-1,3-苯并恶唑-2-基)苯基]-2-(4-甲基苯氧基)乙酰胺可以进行各种化学反应,包括:
还原: 这涉及添加氢或去除氧气。
取代: 此反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如硼氢化钠用于还原,以及卤化剂用于取代反应。具体条件,如温度和溶剂,取决于所需的反应和产物。
主要产品
从这些反应中形成的主要产品取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化的衍生物,而取代反应可以将各种官能团引入苯并恶唑环。
科学研究应用
N-[4-氯-3-(5-甲基-1,3-苯并恶唑-2-基)苯基]-2-(4-甲基苯氧基)乙酰胺具有广泛的科学研究应用:
化学: 它用作合成其他复杂有机化合物的中间体。
生物学: 该化合物表现出显著的抗菌和抗真菌活性,使其在微生物学研究中很有用.
医学: 由于其抗癌特性,它正在研究其在肿瘤学中的潜在治疗应用.
工业: 该化合物用于开发具有特定性能的新材料,例如抗菌涂层。
作用机制
N-[4-氯-3-(5-甲基-1,3-苯并恶唑-2-基)苯基]-2-(4-甲基苯氧基)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。 在它的抗菌活性中,该化合物可能抑制细菌细胞壁的合成或干扰重要的代谢途径 。对于它的抗癌特性,它可能通过靶向特定的信号通路来诱导癌细胞凋亡。
相似化合物的比较
类似化合物
类似的化合物包括其他苯并恶唑衍生物,例如:
- 2-氨基苯并恶唑
- 2-芳基苯并恶唑
- 苯并噻唑
独特性
使N-[4-氯-3-(5-甲基-1,3-苯并恶唑-2-基)苯基]-2-(4-甲基苯氧基)乙酰胺与众不同的是其独特的官能团组合,赋予其特定的生物活性。它的结构允许进行多种化学修饰,使其成为各种应用的多功能化合物。
属性
分子式 |
C23H19ClN2O3 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-3-7-17(8-4-14)28-13-22(27)25-16-6-9-19(24)18(12-16)23-26-20-11-15(2)5-10-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI 键 |
DEYAZGMUZGSOTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)


![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11640523.png)
